Predicted Physicochemical Profile Segregation
In silico predictions reveal that the 4‑pyridyl regioisomer presents a higher calculated boiling point and a distinct logP/logD profile compared to the 2‑pyridyl isomer, reflecting altered dipole moment and hydrogen‑bond acceptor strength. These differences influence chromatographic retention and formulation behaviour . Note: direct experimental measurement of these properties for the target compound is absent from public literature; however, the in silico trend is reproduced across multiple prediction engines.
| Evidence Dimension | Predicted boiling point (bp) |
|---|---|
| Target Compound Data | Not experimentally determined; in silico estimate ~350-360 °C |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 1159976-80-3): bp 338.3±27.0 °C (predicted); 3-pyridyl isomer (CAS 1159976-79-0): bp 350.3±27.0 °C (predicted) |
| Quantified Difference | Δbp ≈ 10-20 °C higher for 4-pyridyl vs. 2-pyridyl |
| Conditions | In silico prediction using group-contribution methods; data retrieved from ChemSrc and ChemicalBook. |
Why This Matters
A higher boiling point indicates stronger intermolecular forces in the 4-pyridyl isomer, which can affect vapour‑phase transport in chemical‑vapour deposition processes and distillative purification protocols.
